Cas no 80736-41-0 (Castasterone)

Castasterone structure
Castasterone structure
상품 이름:Castasterone
CAS 번호:80736-41-0
MF:C28H48O5
메가와트:464.677729606628
CID:725039
PubChem ID:133534

Castasterone 화학적 및 물리적 성질

이름 및 식별자

    • Ergostan-6-one,2,3,22,23-tetrahydroxy-, (2a,3a,5a,22R,23R,24S)-
    • Castasterone
    • (2α,3α,5α,22R,23R,24S)-2,3,22,23-Tetrahydroxyergostan-6-one (ACI)
    • BP 214
    • CS-0531073
    • 24-epi-Castasterone
    • 72050-71-6
    • PD196145
    • AKOS026751553
    • 7048D103-21E9-4C98-A801-746A4A089790
    • 24-Epicastasterone
    • (2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
    • HY-N10455
    • MS-28562
    • 6-oxo-campestan-2alpha,3alpha,22R,23R-tetrol
    • (2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
    • Ergostan-6-one, 2,3,22,23-tetrahydroxy-, (2alpha,3alpha,5alpha,22R,23R,24S)- (9CI)
    • LMST01030129
    • DTXSID7040992
    • (2alpha,3alpha,5alpha,22R,23R,24S)-2,3,22,23-tetrahydroxyergostan-6-one
    • CHEBI:23051
    • SCHEMBL991163
    • Ergostan-6-one, 2,3,22,23-tetrahydroxy-, (2alpha,3alpha,5alpha,22R,23R,24S)-
    • 9153A34D-DE1B-45AD-8CE2-D3A272C0695A
    • (2a,3a,5a,22R,23R,24S)-2,3,22,23-tetrahydroxyergostan-6-one
    • Q27109676
    • (22R,23R)-2alpha,3alpha,22,23-tetrahydroxy-5alpha-campestan-6-one
    • 80736-41-0
    • FT-0650559
    • FT-0664414
    • DTXSID80861030
    • 2,3,22,23-tetrahydroxyergostan-6-one
    • (2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-((2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl)-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta(a)phenanthren-6-one
    • Castasterone, (2alpha,3alpha,5alpha,22R,23R)-isomer
    • DTXCID5020992
    • 인치: 1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,23-,24+,25+,26+,27+,28+/m0/s1
    • InChIKey: VYUIKSFYFRVQLF-YLNAYWRASA-N
    • 미소: C[C@]12C[C@@H](O)[C@@H](O)C[C@@H]1C(=O)C[C@H]1[C@@H]3CC[C@H]([C@H](C)[C@@H](O)[C@H](O)[C@@H](C)C(C)C)[C@]3(CC[C@H]21)C

계산된 속성

  • 정밀분자량: 464.35000
  • 동위원소 질량: 464.35017463g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 4
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 33
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 738
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 13
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 98Ų
  • 소수점 매개변수 계산 참조값(XlogP): 4.7

실험적 성질

  • 밀도: 1.1±0.1 g/cm3
  • 비등점: 598.7±50.0 °C at 760 mmHg
  • 플래시 포인트: 329.9±26.6 °C
  • PSA: 97.99000
  • LogP: 3.80600
  • 증기압: 0.0±3.8 mmHg at 25°C

Castasterone 보안 정보

Castasterone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHENG KE LU SI SHENG WU JI SHU
sc-504711-10 mg
Castasterone,
80736-41-0
10mg
¥146,660.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-504711-10mg
Castasterone,
80736-41-0
10mg
¥146660.00 2023-09-05
TRC
C226500-25mg
Castasterone
80736-41-0
25mg
$ 14683.00 2023-04-18
TRC
C226500-10mg
Castasterone
80736-41-0
10mg
$ 13323.00 2023-04-18

Castasterone 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Acetic acid Solvents: Water
참조
A new synthesis of castasterone and brassinolide from stigmasterol. A concise and stereoselective elaboration of the side chain from a C-22 aldehyde
Back, Thomas G.; et al, Canadian Journal of Chemistry, 1993, 71(2), 156-63

합성회로 2

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Water
참조
Improved synthesis of brassinolide
McMorris, Trevor C.; et al, Journal of the Chemical Society, 1996, (3), 295-302

합성회로 3

반응 조건
참조
Stereoselective synthesis of plant-growth-regulating steroids: brassinolide, castasterone, and their 24,25-substituted analogs
Tsubuki, Masayoshi; et al, Journal of the Chemical Society, 1992, (20), 2643-9

합성회로 4

반응 조건
1.1 Reagents: NADPH ,  Glycerol ,  2-Mercaptoethanol Solvents: Water ;  30 min, pH 7.4, 37 °C
참조
Biosynthesis and metabolism of dolichosterone in Arabidopsis thaliana
Lee, Sang Cheul; et al, Bulletin of the Korean Chemical Society, 2010, 31(11), 3475-3478

합성회로 5

반응 조건
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane
2.1 Reagents: Cuprate(1-), dimethyl-, lithium Solvents: Diethyl ether
3.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
4.1 Reagents: Triethylamine Solvents: Dichloromethane
5.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
6.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
참조
A concise stereoselective synthesis of castasterone
Honda, Toshio; et al, Journal of the Chemical Society, 1990, (8), 650-2

합성회로 6

반응 조건
참조
Synthesis of brassinolide and its biosynthetic precursors using methyl 3-hydroxy-2-methylpropionate
Khripach, V. A.; et al, Russian Journal of Bioorganic Chemistry, 2009, 35(2), 240-249

합성회로 7

반응 조건
1.1 Reagents: Cuprous cyanide Solvents: Diethyl ether
1.2 Solvents: Diethyl ether
2.1 Reagents: Acetic acid Solvents: Water
참조
A new synthesis of castasterone and brassinolide from stigmasterol. A concise and stereoselective elaboration of the side chain from a C-22 aldehyde
Back, Thomas G.; et al, Canadian Journal of Chemistry, 1993, 71(2), 156-63

합성회로 8

반응 조건
참조
Stereoselective synthesis of plant-growth-regulating steroids: brassinolide, castasterone, and their 24,25-substituted analogs
Tsubuki, Masayoshi; et al, Journal of the Chemical Society, 1992, (20), 2643-9

합성회로 9

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
참조
A concise stereoselective synthesis of castasterone
Honda, Toshio; et al, Journal of the Chemical Society, 1990, (8), 650-2

합성회로 10

반응 조건
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethyl acetate
2.1 Reagents: Potassium hydroxide Solvents: Methanol
2.2 Reagents: Hydrochloric acid Solvents: Water
참조
An improved synthesis of plant growth regulating steroid brassinolide and its congeners
Kametani, Tetsuji; et al, Journal of Organic Chemistry, 1988, 53(9), 1982-91

합성회로 11

반응 조건
1.1 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine
2.1 Reagents: Potassium hydroxide Solvents: Methanol
2.2 Reagents: Hydrochloric acid Solvents: Water
참조
An improved synthesis of plant growth regulating steroid brassinolide and its congeners
Kametani, Tetsuji; et al, Journal of Organic Chemistry, 1988, 53(9), 1982-91

합성회로 12

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
An improved synthesis of plant growth regulating steroid brassinolide and its congeners
Kametani, Tetsuji; et al, Journal of Organic Chemistry, 1988, 53(9), 1982-91

합성회로 13

반응 조건
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane
2.1 -
참조
Stereoselective synthesis of plant-growth-regulating steroids: brassinolide, castasterone, and their 24,25-substituted analogs
Tsubuki, Masayoshi; et al, Journal of the Chemical Society, 1992, (20), 2643-9

합성회로 14

반응 조건
1.1 Reagents: Acetic acid Solvents: Acetic acid ,  Water
참조
Synthesis of castasterone and formal synthesis of brassinolide from stigmasterol via a selenosulfonation approach
Back, Thomas G.; et al, Journal of Organic Chemistry, 1991, 56(1), 454-7

Castasterone Raw materials

Castasterone Preparation Products

Castasterone 관련 문헌

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